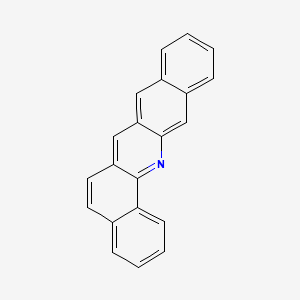

Dibenz(b,h)acridine

Description

Structure

3D Structure

Properties

CAS No. |

226-97-1 |

|---|---|

Molecular Formula |

C21H13N |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |

InChI |

InChI=1S/C21H13N/c1-2-7-16-13-20-18(11-15(16)6-1)12-17-10-9-14-5-3-4-8-19(14)21(17)22-20/h1-13H |

InChI Key |

XVWMDKOMMYJZJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4N=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Dibenz(a,h)acridine

Disclaimer: This technical guide primarily details the properties and biological interactions of Dibenz(a,h)acridine due to a significant lack of available data for the specific isomer Dibenz(b,h)acridine. The information presented for Dibenz(a,h)acridine serves as a comprehensive reference for a closely related and well-studied compound within the dibenzacridine family.

Core Physical and Chemical Properties

Dibenz(a,h)acridine is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic aromatic compound. It is recognized for its potent mutagenic and carcinogenic properties.[1] It manifests as yellow crystals and is insoluble in water.[2][3] This compound is found in petroleum refinery emissions, coal combustion emissions, tobacco smoke, and coal tar pitch.[4]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of Dibenz(a,h)acridine.

| Identifier | Value | Reference |

| CAS Number | 226-36-8 | [4][5][6] |

| Molecular Formula | C₂₁H₁₃N | [5][7] |

| Molecular Weight | 279.33 g/mol | [5] |

| IUPAC Name | 2-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | [3] |

| Synonyms | DB(A,H)AC, Dibenz(a,d)acridine, 1,2,5,6-Dibenzacridine, 7-Azadibenz(a,h)anthracene | [3][4] |

| Property | Value | Reference |

| Melting Point | 223-224 °C | [2] |

| Boiling Point (est.) | 412.11 °C | [2] |

| Water Solubility | Insoluble | [2][3] |

| Solubility in other solvents | Slightly soluble in Benzene and Chloroform | [2] |

| Appearance | Yellow Crystalline Solid | [2] |

| Vapor Pressure | 6.07 x 10⁻¹¹ mmHg at 25°C | [1] |

| pKa (Predicted) | 4.71 ± 0.30 | [2] |

Experimental Protocols

Analytical Detection and Quantification

A common method for the analysis of Dibenz(a,h)acridine in environmental samples involves high-performance liquid chromatography (HPLC).

Protocol for Analysis in Airborne Particulate Matter:

-

Extraction: Airborne particulate matter is collected, and Dibenz(a,h)acridine is extracted from the sample using toluene (B28343) with ultrasonic treatment.

-

Purification: The toluene extract is then subjected to a liquid-liquid extraction with phosphoric acid to separate the nitrogen-containing aromatic compounds. The acidic phase is then neutralized, and the analyte is re-extracted with dichloromethane (B109758).

-

Analysis: The final dichloromethane extract is analyzed by capillary gas chromatography with a nitrogen-sensitive detector.[3]

Alternatively, HPLC coupled with on-line fluorescence detection can be used after a pre-separation step using one-dimensional dual-band thin-layer chromatography, which has been shown to achieve a recovery rate of 97.8%.[3]

Metabolism Studies in Rat Liver Microsomes

The metabolic activation of Dibenz(a,h)acridine is a critical area of study due to its carcinogenic nature.

Protocol for In Vitro Metabolism Assay:

-

Preparation of Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats. For induced studies, rats are pre-treated with agents such as 3-methylcholanthrene (B14862) (3-MC), phenobarbital (B1680315) (PB), or Dibenz(a,h)acridine itself.

-

Incubation: The prepared microsomes are incubated with Dibenz(a,h)acridine for a defined period (e.g., 6 minutes).

-

Metabolite Extraction and Analysis: The reaction is stopped, and the metabolites are extracted. The profile of metabolites is then analyzed, typically by HPLC, to identify and quantify the products formed.[8]

Metabolic Pathway and Signaling

Dibenz(a,h)acridine is metabolized by cytochrome P450 enzymes in the liver. This metabolic process can lead to the formation of highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.

The primary metabolic pathway involves the formation of dihydrodiols. The predominant metabolites are DB[a,h]AC-3,4-dihydrodiol and DB[a,h]AC-10,11-dihydrodiol.[8] These can be further metabolized to form highly mutagenic bay-region diol epoxides.[9][10] Specifically, the 10,11-diol-8,9-epoxides have been found to be significantly more mutagenic than the 3,4-diol-1,2-epoxides in both bacterial and mammalian cells.[10]

Below is a diagram illustrating the metabolic activation of Dibenz(a,h)acridine.

Chemical Reactivity and Hazards

Dibenz(a,h)acridine is a stable compound but can undergo reactions typical of polycyclic aromatic hydrocarbons. It is important to handle this compound with care due to its toxicity.

Reactivity Profile

-

Acid-Base Reactions: As a nitrogen-containing heterocycle, Dibenz(a,h)acridine can neutralize acids in exothermic reactions to form salts.

-

Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

-

With Strong Reducing Agents: Combination with strong reducing agents such as hydrides may generate flammable hydrogen gas.

-

Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3]

Health and Safety

Dibenz(a,h)acridine is classified as a carcinogen.[3] It is also suspected of causing genetic defects.[3] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis

References

- 1. Cas 226-36-8,DIBENZ(A,H)ACRIDINE | lookchem [lookchem.com]

- 2. DIBENZ(A,H)ACRIDINE CAS#: 226-36-8 [m.chemicalbook.com]

- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenz[a,h]acridine - OEHHA [oehha.ca.gov]

- 5. ジベンズ[a,h]アクリジン - [sigmaaldrich.com]

- 6. accustandard.com [accustandard.com]

- 7. Dibenz(a,h)acridine [webbook.nist.gov]

- 8. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

Unveiling the Past: A Technical Guide to the Historical Synthesis of Dibenz(b,h)acridine

For Researchers, Scientists, and Drug Development Professionals

Dibenz(b,h)acridine, a pentacyclic aromatic heterocycle, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties have made it a target for synthetic chemists for over a century. This in-depth technical guide explores the foundational historical methods for the synthesis of the this compound core, providing a crucial understanding of the evolution of synthetic strategies for this important class of compounds. While specific historical protocols for the direct synthesis of this compound are not abundantly detailed in readily available literature, the principles of classical acridine (B1665455) syntheses, namely the Bernthsen and Ullmann reactions, provide the bedrock upon which its synthesis was likely first approached.

Classical Synthetic Strategies: Bernthsen and Ullmann Reactions

The historical synthesis of acridine and its polycyclic derivatives has been dominated by two primary named reactions: the Bernthsen acridine synthesis and the Ullmann condensation. These methods, developed in the late 19th and early 20th centuries, remain fundamental in the conceptualization of synthetic routes to complex aza-aromatic systems.

The Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, first reported in 1878, involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent, typically zinc chloride, at high temperatures.[1] For the synthesis of a complex structure like this compound, this would conceptually involve the reaction of a dinaphthylamine with an appropriate carboxylic acid.

Conceptual Application to this compound:

A plausible historical approach to this compound via the Bernthsen synthesis would involve the reaction of di-β-naphthylamine with a suitable carboxylic acid, such as formic acid, to introduce the central carbon of the acridine core.

Hypothetical Experimental Protocol (Based on Bernthsen Acridine Synthesis Principles):

-

Reactants: Di-β-naphthylamine, Formic Acid, Zinc Chloride (anhydrous).

-

Procedure:

-

A mixture of di-β-naphthylamine and an excess of formic acid is heated with anhydrous zinc chloride.

-

The reaction mixture is heated to a high temperature, typically in the range of 200-270°C, for an extended period, often 24 hours.[1]

-

Upon completion, the reaction mass is cooled and treated with water to dissolve the zinc chloride.

-

The crude product is then subjected to a workup procedure involving neutralization and extraction with an organic solvent.

-

Purification of the resulting this compound would likely involve recrystallization or sublimation.

-

Quantitative Data from Analogous Reactions:

While specific yield data for the direct synthesis of this compound via the Bernthsen method is scarce in historical literature, analogous reactions for simpler 9-substituted acridines report yields that can vary significantly based on the substrates and reaction conditions. The use of polyphosphoric acid (PPA) as a catalyst has been shown to allow for lower reaction temperatures, though often with a decrease in yield.[1]

| Parameter | Value | Reference |

| Temperature | 200-270 °C (with ZnCl₂) | [1] |

| Reaction Time | 24 hours | [1] |

The Ullmann Condensation

The Ullmann condensation, and related Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitution reactions.[2][3] In the context of acridine synthesis, a key variation is the Jourdan-Ullmann-Goldberg synthesis, which involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization.

Conceptual Application to this compound:

A historical Ullmann approach to the this compound core could involve the intramolecular cyclization of a suitably substituted N-arylnaphthylamine-carboxylic acid. This precursor would be assembled via an initial intermolecular Ullmann condensation.

Hypothetical Experimental Protocol (Based on Ullmann Condensation Principles):

-

Reactants: 2-Amino-3-naphthoic acid, 2-Bromonaphthalene (B93597), Copper powder, Potassium carbonate.

-

Procedure:

-

Step 1: N-Arylation. 2-Amino-3-naphthoic acid and 2-bromonaphthalene are heated in the presence of copper powder and a base such as potassium carbonate in a high-boiling solvent like nitrobenzene.

-

The resulting N-(naphthalen-2-yl)-2-aminonaphthalene-3-carboxylic acid is isolated and purified.

-

Step 2: Cyclization. The intermediate acid is then subjected to cyclization by heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid to yield the corresponding acridone.

-

Step 3: Reduction. The dibenz(b,h)acridone is then reduced to this compound, for example, by heating with zinc dust.

-

Quantitative Data from Analogous Reactions:

Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper.[2] Yields for the N-arylation step can be moderate to good, but the subsequent cyclization and reduction steps would introduce further yield losses.

| Parameter | Value | Reference |

| Temperature | > 210 °C (for N-arylation) | [2] |

| Catalyst | Copper powder | [2][3] |

Logical Relationship of Historical Synthesis Methods

The following diagram illustrates the conceptual relationship between the two primary historical methods for the synthesis of a generic acridine core, which would be adapted for the synthesis of this compound.

Caption: Conceptual overview of Bernthsen and Ullmann syntheses for the this compound core.

Conclusion

The historical synthesis of this compound, while not extensively documented as a standalone topic, can be inferred from the foundational principles of acridine synthesis. The Bernthsen and Ullmann reactions represent the classical, albeit often harsh, methods that would have been employed. These early approaches laid the groundwork for the development of more modern, efficient, and milder synthetic routes to this important class of polycyclic aza-aromatic compounds. Understanding these historical methods provides valuable context for contemporary synthetic design and highlights the significant advancements in organic synthesis over the past century. Further research into archival chemical literature may yet uncover more specific details of the early preparations of this specific and complex acridine derivative.

References

Spectroscopic Profile of Dibenz(b,h)acridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dibenz(b,h)acridine, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. Due to the limited availability of experimentally derived spectroscopic data for this specific isomer in publicly accessible literature, this document presents a combination of available mass spectrometry data, representative infrared spectroscopy data from a closely related isomer, and expected nuclear magnetic resonance spectral characteristics based on analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visualization of the general metabolic activation pathway for carcinogenic PAHs.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for Dibenz(a,h)acridine

Data obtained for the closely related isomer, Dibenz(a,h)acridine, which is expected to have the same molecular weight and fragmentation pattern.

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₁₃N | NIST |

| Molecular Weight | 279.33 g/mol | NIST |

| Major Mass Spectrum Peaks (m/z) | 279 (M+), 278, 139.5 | NIST |

Table 2: Representative Infrared (IR) Spectroscopy Data for Dibenz(a,j)acridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1450 | Medium | C=C stretching (aromatic) |

| ~880 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-H out-of-plane bending |

Table 3: Expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |

| ¹H | 7.5 - 9.0 | The protons are in the aromatic region, deshielded due to ring currents. Protons in sterically hindered positions (bay region) will appear at the lower field end of the range. |

| ¹³C | 120 - 150 | Aromatic carbons. Quaternary carbons, particularly those at ring junctions and adjacent to the nitrogen atom, will have distinct chemical shifts. |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the aromatic region (typically 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a characteristic vibrational fingerprint of the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid, non-volatile compound like this compound, this can be achieved using:

-

Direct Insertion Probe (DIP): The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to induce vaporization and ionization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a suitable solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved and separated by liquid chromatography before ionization.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS and DIP-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): Often used in LC-MS, this is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and biological activity of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: General metabolic activation pathway of carcinogenic polycyclic aromatic hydrocarbons (PAHs).[4][5][6]

References

- 1. astrochem.org [astrochem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Known Biological Activities and Toxicity of Dibenz(b,h)acridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenz(b,h)acridine, a member of the polycyclic aromatic hydrocarbon (PAH) family containing a nitrogen heteroatom, is a compound of significant interest in toxicological and pharmacological research. Its structural similarity to other known carcinogens necessitates a thorough understanding of its biological activities and toxicity profile. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its genotoxicity, carcinogenicity, and metabolic activation. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PAHs and related heterocyclic compounds.

Introduction

This compound belongs to a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are formed during the incomplete combustion of organic materials. These compounds are of environmental and toxicological concern due to their potential for adverse health effects. This guide synthesizes the available scientific literature on the biological activities and toxicity of this compound, presenting key data in a structured format and detailing relevant experimental methodologies.

Toxicity Profile

Acute and Chronic Toxicity

Quantitative data on the acute toxicity (e.g., LD50) of this compound are limited. However, related compounds in the dibenzacridine family have been shown to cause adverse effects such as headache, dizziness, nausea, and vomiting upon exposure[1].

Carcinogenicity

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Animal studies have demonstrated its ability to induce skin tumors. For instance, topical application of Dibenz(a,h)acridine on mouse skin has been shown to be highly tumorigenic[2].

Table 1: Carcinogenicity Data for Dibenzacridines

| Compound | Species/Strain | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |

| Dibenz(a,h)acridine | Mouse (CD-1, female) | Topical (skin) | 500 nmol, single application, followed by TPA promotion for 25 weeks | 3.3 tumors/mouse | [2] |

| (-)-Dibenz(a,h)acridine (10R,11R)-dihydrodiol | Mouse (CD-1, female) | Topical (skin) | 50 nmol, single application, followed by TPA promotion | 1.7 tumors/mouse | [2] |

| (+)-(8R,9S,10S,11R)-diol epoxide-2 | Mouse (CD-1, female) | Topical (skin) | 50 nmol, single application, followed by TPA promotion | 2.4 tumors/mouse | [2] |

| Dibenz(c,h)acridine | Mouse (newborn) | Intraperitoneal injection | 70-175 nmol total dose on days 1, 8, and 15 | Significant incidence of pulmonary and hepatic tumors | [3] |

Genotoxicity and Mutagenicity

This compound and its metabolites have demonstrated mutagenic activity in bacterial and mammalian cell systems. The ultimate carcinogenic metabolites are believed to be bay-region diol epoxides[4].

Table 2: Mutagenicity Data for Dibenz(a,h)acridine Metabolites

| Compound | Test System | Metabolic Activation | Result | Reference |

| Diastereomeric 10,11-diol-8,9-epoxides | Salmonella typhimurium TA98 and TA100 | Not required | 20 to 40 times more mutagenic than 3,4-diol-1,2-epoxides | [4] |

| 10,11-diol-8,9-epoxide diastereomers | Chinese hamster V79 cells | Not required | 20 to 80 times more mutagenic than 3,4-diol-1,2-epoxide counterparts | [4] |

| 10,11-dihydrodiol | Salmonella typhimurium TA100 | Rat hepatic microsomes | Up to 12-fold greater metabolic activation than 3,4-dihydrodiol | [4] |

Biological Activities and Mechanisms of Action

The biological effects of this compound are primarily attributed to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Activation

This compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form dihydrodiols and subsequently, highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis[5][6]. The metabolism of Dibenz(a,h)acridine has been shown to predominantly yield benzo-ring dihydrodiols with bay-region double bonds[5].

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

As a polycyclic aromatic hydrocarbon, this compound is a potential ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of a battery of genes, including drug-metabolizing enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of this compound itself[7][8][9][10][11].

Induction of Apoptosis

Acridine (B1665455) derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. While the specific mechanisms for this compound are not fully elucidated, related compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases crucial for the execution of apoptosis, and the modulation of pro- and anti-apoptotic proteins such as those from the Bcl-2 family[12][13].

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the toxicity and biological activity of this compound and related compounds.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Methodology:

-

Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis and are unable to grow on a histidine-free medium[14][15][16][17][18].

-

Metabolic Activation: Since many PAHs are not mutagenic themselves but require metabolic activation, a rat liver homogenate fraction (S9 mix) is often included in the assay to provide the necessary enzymes[14][16][17].

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control plates. A significant increase in the number of revertants indicates that the compound is mutagenic[14][15][17].

Mouse Skin Painting Carcinogenicity Bioassay

This in vivo assay is used to assess the carcinogenic potential of a chemical when applied topically to the skin of mice.

Methodology:

-

Animal Model: Typically, strains of mice that are susceptible to skin tumor development, such as CD-1 or SENCAR mice, are used[2][19][20][21][22][23].

-

Initiation-Promotion Protocol:

-

Initiation: A single, sub-carcinogenic dose of the test compound (initiator) is applied to a shaved area of the mouse's back.

-

Promotion: This is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area for a specified period (e.g., 20-25 weeks)[2][20].

-

-

Observation: The animals are observed regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).

-

Data Analysis: The tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal) are calculated and compared between the treated and control groups[2][20].

Conclusion

This compound is a genotoxic and carcinogenic compound that undergoes metabolic activation to reactive diol epoxides, which can damage DNA. Its biological activities are also linked to the activation of the Aryl Hydrocarbon Receptor signaling pathway. While the broader mechanisms of toxicity for acridine derivatives are understood to involve the induction of apoptosis, the specific pathways for this compound require further investigation. Furthermore, there is a notable lack of quantitative acute toxicity data (LD50) and comprehensive in vitro cytotoxicity data (IC50) for this specific compound in the publicly available literature. Future research should focus on filling these data gaps to enable a more complete risk assessment and to further elucidate its mechanisms of action. This will be crucial for regulatory purposes and for advancing our understanding of the toxicology of aza-PAHs.

References

- 1. nj.gov [nj.gov]

- 2. Tumorigenicity of racemic and optically pure bay region diol epoxides and other derivatives of the nitrogen heterocycle dibenz[a,h]acridine on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumorigenicity of four optically active bay-region 3,4-diol 1, 2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 12. Distinct caspase cascades are initiated in receptor-mediated and chemical-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. davuniversity.org [davuniversity.org]

- 19. Dermal carcinogenicity study by mouse-skin painting with 2,4-toluendediamine alone or in representative hair dye formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NTP Comparative Initiation/Promotion Skin Paint Studies of B6C3F1 Mice, Swiss (CD-1(R)) Mice, and SENCAR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carcinoma formation in NMRI mouse skin painting studies is a process suggesting greater than two stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MiTO [mito.dkfz.de]

- 23. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogenic and Mutagenic Potential of Dibenz(b,h)acridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenz(b,h)acridine, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent environmental contaminant with significant carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of its toxicological profile. Through metabolic activation, primarily mediated by cytochrome P450 enzymes, this compound is converted into highly reactive diol epoxides that can form covalent adducts with DNA. These DNA adducts are critical initiating events in its mutagenic and carcinogenic activity. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes the complex biological pathways involved. While specific data for the (b,h) isomer is limited, this guide extensively leverages data from its closely related and well-studied isomers, Dibenz(a,h)acridine and Dibenz(a,j)acridine, to provide a thorough assessment of its potential hazards.

Introduction

Dibenzacridines are a class of nitrogen-containing heterocyclic aromatic hydrocarbons that are formed during the incomplete combustion of organic materials. They are found in tobacco smoke, coal tar, and urban air pollution. The International Agency for Research on Cancer (IARC) has classified Dibenz(a,h)acridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[1][2][3]. This classification is based on sufficient evidence of carcinogenicity in experimental animals[3]. Understanding the mechanisms underlying the carcinogenicity and mutagenicity of this compound is crucial for risk assessment and the development of potential mitigation strategies.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of this compound, like other PAHs, is dependent on its metabolic activation to electrophilic metabolites that can bind to cellular macromolecules such as DNA[4][5].

The Role of Cytochrome P450 Enzymes

The initial step in the metabolic activation of dibenzacridines is the oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1[4]. These enzymes introduce an epoxide group into the molecule, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. A second epoxidation of the dihydrodiol results in the formation of a highly reactive diol epoxide[4][6].

dot

Figure 1: Metabolic activation pathway of this compound.

Formation of DNA Adducts

The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and can react with nucleophilic sites in DNA, primarily the N2 position of guanine (B1146940) and the N6 position of adenine, to form stable covalent adducts[5]. The formation of these DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of cancer[5].

Mutagenic Potential

The mutagenicity of dibenzacridines has been evaluated in various in vitro and in vivo systems. The Ames test, using Salmonella typhimurium, is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.

Quantitative Mutagenicity Data

The following table summarizes the mutagenic activity of Dibenz(a,h)acridine and its metabolites in the Ames test.

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| Dibenz(a,h)acridine | TA98 | + | 15 | [7] |

| Dibenz(a,h)acridine | TA100 | + | 25 | [7] |

| Dibenz(a,h)acridine-3,4-dihydrodiol | TA100 | + | 300 | [7] |

| Dibenz(a,h)acridine-10,11-dihydrodiol | TA100 | + | 3,600 | [7] |

| (+)-anti-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA98 | - | 600 | [7] |

| (+)-anti-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA100 | - | 1,000 | [7] |

| (+)-syn-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA98 | - | 300 | [7] |

| (+)-syn-Dibenz(a,h)acridine-3,4-diol-1,2-epoxide | TA100 | - | 500 | [7] |

Table 1: Mutagenicity of Dibenz(a,h)acridine and its Metabolites in Salmonella typhimurium

The data clearly indicate that the diol epoxides are the ultimate mutagens, exhibiting significantly higher mutagenic potency than the parent compound and the dihydrodiol precursors[7].

Carcinogenic Potential

Animal bioassays are essential for evaluating the carcinogenic potential of chemicals. Dibenzacridines have been shown to be carcinogenic in various animal models.

Quantitative Carcinogenicity Data

The following table summarizes the tumor incidence in rats following direct injection of Dibenz(a,h)acridine into the lungs.

| Compound | Dose (mg) | Number of Animals | Tumor Incidence (%) | Tumor Type | Reference |

| Dibenz(a,h)acridine | 0.03 | 35 | 11.4 | Squamous cell carcinoma | [8] |

| Dibenz(a,h)acridine | 0.1 | 35 | 22.9 | Squamous cell carcinoma | [8] |

| Dibenz(a,h)acridine | 0.3 | 35 | 45.7 | Squamous cell carcinoma | [8] |

Table 2: Carcinogenicity of Dibenz(a,h)acridine in Rat Lungs

A clear dose-response relationship was observed for the induction of lung tumors by Dibenz(a,h)acridine[8].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

dot

Figure 2: Workflow for the Ames Test.

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies.

Methodology:

-

Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is added to the test system.

-

Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar.

-

Plating: The mixture is poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Animal Carcinogenicity Bioassay (Lung Implantation)

dot

Figure 3: Workflow for an animal carcinogenicity bioassay.

Principle: This bioassay directly assesses the carcinogenic potential of a substance in a target organ.

Methodology:

-

Animal Model: Female Osborne-Mendel rats are commonly used.

-

Dosing: The test compound is suspended in a vehicle such as a beeswax/tricaprylin mixture to allow for slow release. A single dose is directly injected into the lung parenchyma.

-

Observation Period: The animals are observed for a significant portion of their lifespan for clinical signs of toxicity and tumor development.

-

Necropsy and Histopathology: At the end of the study, a complete necropsy is performed, and the lungs and other organs are examined macroscopically and microscopically for the presence of tumors.

-

Data Analysis: The incidence, multiplicity, and types of tumors in the treated groups are compared to those in a vehicle control group.

Conclusion

The available scientific evidence, largely derived from studies on its close isomers, strongly indicates that this compound is a potent mutagen and carcinogen. Its toxicity is intrinsically linked to its metabolic activation to reactive diol epoxides that form DNA adducts, leading to genetic mutations and the initiation of cancer. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the toxicological properties of this important environmental contaminant. Further research specifically focused on the this compound isomer is warranted to refine our understanding of its specific carcinogenic and mutagenic potential.

References

- 1. certifico.com [certifico.com]

- 2. monographs.iarc.who.int [monographs.iarc.who.int]

- 3. Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 4. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-postlabeling analysis of dibenz[a,j]acridine DNA adducts in mice: preliminary determination of initial genotoxic metabolites and their effect on biomarker levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of dihydrodiols and diol epoxides of dibenz[a, h]acridine in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental studies on the carcinogenicity of five nitrogen containing polycyclic aromatic compounds directly injected into rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical and Electronic Properties of Dibenz(b,h)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenz(b,h)acridine, a polycyclic aromatic aza-heterocycle, is a compound of significant interest within the scientific community, particularly in the fields of materials science, photochemistry, and drug development. Its extended π-conjugated system imparts unique photophysical and electronic properties that are sensitive to its molecular environment. This technical guide provides a comprehensive overview of the core photophysical and electronic characteristics of this compound, detailing the experimental methodologies used for their determination and exploring the underlying theoretical principles.

Core Photophysical and Electronic Properties

The photophysical and electronic behavior of this compound is governed by the arrangement of its fused aromatic rings and the presence of the nitrogen heteroatom. These features give rise to distinct absorption and emission characteristics, as well as specific electronic energy levels. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related dibenzoacridine isomers and other acridine (B1665455) derivatives.

Data Summary

The following table summarizes the anticipated photophysical and electronic properties of this compound based on data from analogous compounds. It is important to note that these values are estimates and require experimental verification for this specific isomer.

| Property | Symbol | Value (Estimated) | Unit |

| Absorption Maximum | λabs | ~350 - 450 | nm |

| Molar Extinction Coefficient | ε | > 10,000 | M-1cm-1 |

| Emission Maximum | λem | ~400 - 500 | nm |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.5 | - |

| Excited State Lifetime | τ | 1 - 10 | ns |

| Highest Occupied Molecular Orbital | HOMO | -5.0 to -6.0 | eV |

| Lowest Unoccupied Molecular Orbital | LUMO | -2.0 to -3.0 | eV |

| HOMO-LUMO Gap | Eg | 2.5 - 3.5 | eV |

Experimental Protocols

The determination of the photophysical and electronic properties of this compound requires a suite of spectroscopic and computational techniques. The following sections detail the key experimental protocols.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) of known concentration. A series of dilutions are then made to obtain solutions with varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Measurement: The absorbance of each solution is measured over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorption spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and excited-state lifetime (τ) of this compound.

Methodology:

-

Emission Spectrum:

-

A dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent.

-

The solution is excited at a wavelength corresponding to an absorption maximum.

-

The fluorescence emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.

-

-

Fluorescence Quantum Yield (Relative Method):

-

A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) is used.

-

The absorbance of both the standard and the sample at the same excitation wavelength is measured and kept below 0.1.

-

The integrated fluorescence intensity of both the standard and the sample is measured under identical experimental conditions.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a picosecond laser diode) is used to excite the sample.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these delay times is generated, which represents the fluorescence decay profile.

-

The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Computational Chemistry

Objective: To theoretically determine the HOMO and LUMO energy levels and the HOMO-LUMO gap of this compound.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian or Spartan are utilized.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common approach for such calculations.

-

Procedure:

-

The molecular geometry of this compound is optimized to find the lowest energy conformation.

-

A frequency calculation is performed to ensure the optimized structure corresponds to a true minimum on the potential energy surface.

-

The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated. The HOMO-LUMO gap is the difference between these two energy levels.

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the experimental determination of the photophysical properties of this compound.

Relationship between Electronic Properties and Photophysical Processes

Caption: Jablonski-style diagram illustrating the key photophysical processes in this compound.

Conclusion

The photophysical and electronic properties of this compound make it a compelling molecule for further investigation and application. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and other similar polycyclic aromatic compounds. While the presented data is based on estimations from related structures, it serves as a valuable starting point for researchers. Future experimental work is crucial to precisely quantify the properties of this compound and unlock its full potential in various scientific and technological domains.

A Technical Guide to the Solubility of Dibenz(b,h)acridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Dibenz(b,h)acridine, a polycyclic aromatic hydrocarbon of significant interest in various research fields, including toxicology and materials science. Due to the limited availability of precise quantitative data, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of sparingly soluble compounds like this compound.

Introduction to this compound

This compound, also known as Dibenz(a,h)acridine, is a heterocyclic aromatic compound. Its extended π-system and nitrogen heteroatom influence its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, such as designing toxicological studies, developing analytical methods for its detection, and formulating it for use in materials science research.

Solubility of this compound

Currently, the publicly available literature lacks precise quantitative solubility data for this compound in common organic solvents. The existing information is primarily qualitative or semi-quantitative. This data is summarized in the table below. For comparison, qualitative solubility information for the related isomer, Dibenz(a,j)acridine, is also included.

Table 1: Qualitative Solubility of this compound and a Related Isomer

| Compound | Solvent | Solubility Description |

| This compound | Ethanol | Sparingly Soluble[1] |

| Benzene | Soluble[1], Slightly Soluble[2][3][4] | |

| Acetone | Soluble[1] | |

| Cyclohexane | Soluble[1] | |

| Chloroform | Slightly Soluble[2][3][4], Soluble[5] | |

| Dichloromethane | Soluble[5] | |

| Dibenz(a,j)acridine | Ethanol | Soluble[6][7] |

| Acetone | Soluble[6][7] | |

| Benzene | Sparingly Soluble[6][7] |

It is important to note that a certified reference material of this compound is commercially available at a concentration of 10 µg/mL in cyclohexane, which indicates that it is soluble to at least this extent in this solvent[8][9].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a sparingly soluble compound like this compound in an organic solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, acetone, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent of interest to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample and the calibration standards using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, an appropriate column (e.g., C18) and mobile phase should be selected to achieve good separation and peak shape for this compound. The detector wavelength should be set to a lambda max of the compound for optimal sensitivity.

-

For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical relationship of components in solubility determination.

References

- 1. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIBENZ(A,H)ACRIDINE CAS#: 226-36-8 [m.chemicalbook.com]

- 3. Dibenz[a,h]acridine|lookchem [lookchem.com]

- 4. 226-36-8 CAS MSDS (DIBENZ(A,H)ACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

- 6. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. crescentchemical.com [crescentchemical.com]

- 9. Dibenz[a,h]acridine 10 µg/mL in Cyclohexane [lgcstandards.com]

In Vitro Effects of Dibenz(b,h)acridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature contains limited specific in vitro studies on Dibenz(b,h)acridine. The following guide summarizes the available data on closely related dibenzacridine isomers, primarily Dibenz(a,h)acridine, to provide a relevant framework for research and development. The experimental protocols and potential signaling pathways described are based on common methodologies for evaluating acridine-like compounds and may serve as a starting point for investigations into this compound.

Quantitative Data Summary

Due to the scarcity of published studies on this compound, a comprehensive quantitative data table cannot be provided at this time. Research on the closely related isomer, Dibenz(a,h)acridine, has focused on its metabolism. The following table summarizes the metabolic profile of Dibenz(a,h)acridine in rat liver microsomes, which can serve as an example for future studies on this compound.

Table 1: Metabolic Profile of Dibenz(a,h)acridine in Rat Liver Microsomes

| Metabolite | Percentage of Total Metabolism |

| DB[a,h]AC-3,4-dihydrodiol | 21-23% |

| DB[a,h]AC-10,11-dihydrodiol | 21-23% |

| DB[a,h]AC-1,2-dihydrodiol | ~5% |

| DB[a,h]AC-12,13-oxide (K-region) | ~5% (estimated) |

| DB[a,h]AC-5,6-oxide (K-region) | ~2% (estimated) |

| Unidentified polar metabolites | 10-15% |

| Metabolites co-eluting with 3-hydroxy-DB[a,h]AC | 20% |

| DB[a,h]AC-8,9-dihydrodiol | Not detected (<2%) |

Data from studies on Dibenz[a,h]acridine (B14076) metabolism by rat liver microsomes from 3-methylcholanthrene-treated rats.[1]

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro effects of acridine-like compounds. These can be adapted for studies on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

a) Cell Culture:

-

Cell Lines: Human cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b) Experimental Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

-

Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Metabolism Assay

This protocol is used to identify metabolites of a compound using liver microsomes.

a) Materials:

-

Liver microsomes (e.g., from 3-methylcholanthrene-pretreated rats).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

This compound.

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

b) Experimental Procedure:

-

Prepare an incubation mixture containing the liver microsomes, the NADPH-generating system, and the incubation buffer.

-

Add this compound to initiate the reaction.

-

Incubate the mixture at 37°C for a specific time (e.g., 7 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or ethyl acetate).

-

Extract the metabolites from the mixture using an appropriate organic solvent.

-

Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV and fluorescence detectors, and mass spectrometry for identification.

Signaling Pathways and Experimental Workflows

Acridine derivatives are known to exert their effects through various mechanisms, often involving DNA damage and cell cycle arrest.[2] While specific pathways for this compound are not yet elucidated, a general workflow for investigating its mechanism of action and a hypothetical signaling pathway are presented below.

References

Methodological & Application

Laboratory Synthesis of Dibenz(b,h)acridine: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and protocols for the laboratory synthesis of Dibenz(b,h)acridine. The synthesis is approached via a two-step process: the initial preparation of the precursor di-2-naphthylamine through an Ullmann condensation, followed by the cyclization to the target molecule using the Bernthsen acridine (B1665455) synthesis. Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in the successful synthesis and characterization of this polycyclic aromatic heterocycle.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a well-established two-step reaction sequence. The first step involves the copper-catalyzed Ullmann condensation of 2-naphthylamine (B18577) with 2-iodonaphthalene (B183038) to form the diarylamine intermediate, di-2-naphthylamine. The subsequent step employs the Bernthsen acridine synthesis, where the prepared di-2-naphthylamine is reacted with formic acid in the presence of a dehydrating agent, such as zinc chloride, at elevated temperatures to yield the final product, this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Di-2-naphthylamine (Ullmann Condensation)

This protocol outlines the synthesis of the diarylamine precursor, di-2-naphthylamine, from 2-naphthylamine and 2-iodonaphthalene.

Materials:

-

2-Naphthylamine

-

2-Iodonaphthalene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper powder (activated)

-

Nitrobenzene (B124822) (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-naphthylamine (1.0 eq), 2-iodonaphthalene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add activated copper powder (0.2 eq) to the mixture.

-

Add anhydrous nitrobenzene as the solvent to the flask.

-

Heat the reaction mixture to reflux (approximately 210°C) under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper catalyst and potassium salts. Wash the residue with dichloromethane.

-

Combine the filtrate and washings and remove the nitrobenzene by vacuum distillation.

-

Treat the residue with a mixture of ethanol and concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

-

Filter the salt and wash with cold ethanol.

-

Neutralize the hydrochloride salt with a solution of sodium hydroxide to obtain the free base, di-2-naphthylamine.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure di-2-naphthylamine.

B. Step 2: Synthesis of this compound (Bernthsen Acridine Synthesis)

This protocol describes the cyclization of di-2-naphthylamine with formic acid to form this compound.[1][2]

Materials:

-

Di-2-naphthylamine

-

Formic acid (98-100%)

-

Zinc chloride (ZnCl₂), anhydrous

-

Ammonium (B1175870) hydroxide solution

-

Toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, thoroughly mix di-2-naphthylamine (1.0 eq) and anhydrous zinc chloride (2.0-3.0 eq).

-

Add an excess of formic acid to the mixture.

-

Heat the reaction mixture to 200-220°C in an oil bath with stirring. The reaction is typically heated for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to a beaker containing ice and a concentrated ammonium hydroxide solution to neutralize the acid and decompose the zinc chloride complex.

-

Extract the product with toluene.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

III. Data Presentation

The following table summarizes the expected quantitative data for the starting materials and the final product. Please note that the spectral data for this compound is based on closely related dibenzoacridine isomers due to the limited availability of specific data for this isomer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Di-2-naphthylamine | C₂₀H₁₅N | 269.34 | 171-173 | 7.1-8.0 (m, 14H, Ar-H), 5.8 (br s, 1H, N-H) | 118-145 (Ar-C) | 3390 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1500 (C=C stretch) | 269 [M]⁺ |

| This compound | C₂₁H₁₃N | 279.34 | ~220-230 | 7.5-9.0 (m, 13H, Ar-H) | 125-150 (Ar-C) | 3060 (Ar C-H stretch), 1610, 1580, 1490 (C=C, C=N stretch) | 279 [M]⁺ |

Note: Spectral data for this compound are estimated based on typical values for dibenzoacridine structures and may vary.

IV. Logical Relationships in the Bernthsen Synthesis

The Bernthsen synthesis proceeds through a series of key steps, including the initial formation of a formamide (B127407) intermediate, followed by an electrophilic aromatic substitution to form a dihydroacridine, and finally, a dehydration/aromatization step to yield the final acridine product.

References

Application Notes and Protocols for the Analysis of Dibenz(b,h)acridine in Air Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Dibenz(b,h)acridine, a carcinogenic N-heterocyclic polycyclic aromatic hydrocarbon (aza-PAH), in ambient air samples. The methodologies described are based on established techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing from standardized methods and scientific literature.

Introduction

This compound is a potent environmental carcinogen formed during the incomplete combustion of organic materials. Its presence in the air, even at trace levels, poses a significant risk to human health. Accurate and sensitive analytical methods are therefore crucial for monitoring its concentration in the environment and for assessing human exposure. These protocols are designed to provide researchers and scientists with the necessary tools to effectively detect and quantify this compound in air samples.

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for the analytical methods described. Data for Dibenz(a,h)acridine and its isomers or structurally similar compounds are included to provide a comprehensive overview of expected method performance.

| Parameter | HPLC-FLD | GC-MS | Reference Compound | Source |

| Limit of Detection (LOD) | 0.05 µg/L | 10 µg/L | Dibenz(a,j)acridine | [1] |

| 0.08 µ g/sample | Dibenz(a,h)anthracene | NIOSH 5528[2] | ||

| 0.036 – 13.886 pg | Dibenz(a,h)anthracene (SIM mode) | [3][4] | ||

| Limit of Quantification (LOQ) | - | 0.26 µ g/sample | Dibenz(a,h)anthracene | NIOSH 5528[2] |

| 0.119 – 46.287 pg | Dibenz(a,h)anthracene (SIM mode) | [3][4] | ||

| Recovery | 97.8% (after TLC cleanup) | - | Dibenz(a,h)acridine | [5] |

| Precision (RSD) | <15% | <15% | General guidance for trace analysis | [6] |

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples by HPLC-FLD

This protocol details the analysis of this compound using High-Performance Liquid Chromatography with a Fluorescence Detector, a highly sensitive and selective method for PAHs and aza-PAHs.

1. Sample Collection

-

Apparatus: High-volume air sampler.

-

Sampling Media: Glass fiber filter (GFF) followed by a polyurethane foam (PUF) or XAD-2 resin cartridge.

-

Procedure:

-

Assemble the sampling train with the GFF preceding the sorbent cartridge.

-

Draw a known volume of air (typically 200-1000 L) through the sampling media at a flow rate of approximately 2 L/min.[7]

-

After sampling, carefully remove the filter and sorbent cartridge, wrap them in aluminum foil to protect from light, and store at ≤ 4°C until extraction.

-

2. Sample Extraction

-

Reagents: Toluene (B28343), Dichloromethane (B109758), 10% Sulfuric Acid, Sodium Hydroxide (B78521) solution.

-

Procedure:

-

Combine the GFF and the sorbent material in a Soxhlet extraction apparatus.

-

Add a suitable volume of toluene to the flask.

-

Extract the sample for 16-24 hours.

-

Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.

-

3. Sample Cleanup (Acid-Base Liquid-Liquid Extraction)

-

Procedure:

-

Transfer the concentrated toluene extract to a separatory funnel.

-

Extract the toluene phase with 10% sulfuric acid (3 x 30 mL portions). This will protonate the basic aza-PAHs and transfer them to the aqueous phase.

-

Combine the acidic aqueous extracts and wash with dichloromethane (30 mL) to remove any remaining neutral PAHs.

-

Adjust the pH of the aqueous phase to >10 with sodium hydroxide solution.

-

Back-extract the deprotonated this compound into dichloromethane (3 x 30 mL portions).

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.

-

4. HPLC-FLD Analysis

-

Instrumentation: HPLC system equipped with a fluorescence detector.

-

Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water gradient.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings (based on Dibenz(a,j)acridine): [8]

-

Excitation Wavelength (λex): 285 nm

-

Emission Wavelength (λem): 405 nm

-

-

Calibration: Prepare a series of calibration standards of this compound in acetonitrile. Generate a calibration curve by plotting peak area versus concentration.

-

Quantification: Determine the concentration of this compound in the sample extract from the calibration curve. Calculate the air concentration based on the volume of air sampled.

Protocol 2: Analysis of this compound in Air Samples by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry, which provides excellent separation and definitive identification of this compound.

1. Sample Collection, Extraction, and Cleanup

-

Follow the same procedures as described in Protocol 1, sections 1, 2, and 3.

2. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Target Ions for this compound (m/z): 279 (molecular ion), 278, 139.5.

-

-

Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., dichloromethane). Generate a calibration curve based on the peak area of the primary ion (m/z 279).

-

Quantification: Quantify this compound in the sample extract using the calibration curve and calculate the air concentration.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Acid-base extraction cleanup pathway for aza-PAHs.

References

- 1. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdc.gov [cdc.gov]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. researchgate.net [researchgate.net]

- 5. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rr-americas.woah.org [rr-americas.woah.org]

- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Dibenz(b,h)acridine using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Dibenz(b,h)acridine. This compound, a pentacyclic aromatic hydrocarbon, is of significant interest due to its potential carcinogenic properties. The described method utilizes a C18 reversed-phase column for optimal separation and UV detection for sensitive quantification. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results in various research and drug development applications.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds that are formed from the incomplete combustion of organic materials.[1][2] Given their widespread environmental presence and potential health risks, sensitive and accurate quantification methods are crucial. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of PAHs due to its selectivity, sensitivity, and robustness.[3][4] This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various sample matrices.

Experimental Protocol

Materials and Reagents

-

This compound standard (certified reference material)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18, if sample cleanup is required)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient Elution | 0-2 min: 50% B2-20 min: 50-100% B20-25 min: 100% B25.1-30 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |